"1-Propylpiperidine-3-carboxylic acid hydrochloride" CAS number 1795498-10-0
"1-Propylpiperidine-3-carboxylic acid hydrochloride" CAS number 1795498-10-0
A Critical Scaffold for GABAergic Ligand Design & Physicochemical Tuning
Executive Summary
1-Propylpiperidine-3-carboxylic acid hydrochloride (CAS: 1795498-10-0) is a specialized N-substituted derivative of nipecotic acid (piperidine-3-carboxylic acid).[1][2][3][4][5] Within medicinal chemistry, this compound serves as a pivotal chemical probe and building block in the development of
Unlike the parent nipecotic acid, which is polar and impermeable to the blood-brain barrier (BBB), the N-propyl modification introduces a degree of lipophilicity that modulates pharmacokinetic profiles while retaining the zwitterionic core essential for orthosteric binding to GABA transporters (GAT). This guide details its physicochemical properties, synthetic pathways, and utility in Structure-Activity Relationship (SAR) studies targeting neurological disorders such as epilepsy and neuropathic pain.
Chemical Identity & Physicochemical Profile[6][7][8]
Compound Name: 1-Propylpiperidine-3-carboxylic acid hydrochloride
Synonyms: N-Propylnipecotic acid HCl; 1-Propyl-3-piperidinecarboxylic acid hydrochloride
CAS Number: 1795498-10-0
Molecular Formula:
Structural Characterization
The compound consists of a saturated piperidine ring with a carboxylic acid at the C3 position and a propyl chain at the N1 position. As a hydrochloride salt, the nitrogen is protonated, rendering the molecule highly water-soluble and stable as a solid.
| Property | Value / Description | Note |
| SMILES | O=C(C1CN(CCC)CCC1)O.[H]Cl | Definitive structure string |
| Appearance | White to off-white crystalline solid | Typical for HCl salts of amino acids |
| Solubility | High in | Polar salt character |
| Hygroscopicity | Moderate to High | Requires desiccated storage |
| pKa (Calc.) | Acid: ~3.8; Base (Piperidine N): ~9.5 | Exists as zwitterion in neutral pH (free base form) |
Biological Significance: The GABAergic Connection
Mechanism of Action: GAT Inhibition
The core structure of nipecotic acid is a potent inhibitor of GABA uptake, specifically targeting GAT-1.[6] However, nipecotic acid itself fails as a CNS drug due to poor BBB penetration.
-
The "Lipophilic Anchor" Strategy: Successful drugs like Tiagabine utilize the nipecotic acid pharmacophore linked to a bulky lipophilic domain (via an alkyl spacer) to cross the BBB and anchor the molecule in the transporter's vestibule.
-
Role of the Propyl Derivative: 1-Propylpiperidine-3-carboxylic acid represents a "short-chain" probe. In SAR studies, it helps define the minimum steric requirement for the N-substituent. It answers the critical question: Does a short alkyl chain improve lipophilicity enough to enhance uptake without sterically clashing with the transporter's extracellular gate?
Pharmacophore Visualization
The diagram below illustrates the SAR logic connecting Nipecotic Acid, the N-Propyl derivative, and the clinical drug Tiagabine.
Figure 1: SAR progression from the polar parent scaffold to the lipophilic drug, highlighting the N-propyl derivative as a transitional probe.
Synthetic Methodologies
For research-grade synthesis, two primary pathways are employed. The Reductive Amination route is generally preferred over direct alkylation to avoid quaternary ammonium salt formation (over-alkylation).
Pathway A: Reductive Amination (Preferred)
This method couples nipecotic acid (or its ethyl ester) with propanal using a mild reducing agent.
-
Reagents: Nipecotic acid ethyl ester, Propanal, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.
-
Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.
-
Hydrolysis: Subsequent acid hydrolysis (HCl/Water) converts the ester to the acid and yields the HCl salt directly.
Pathway B: Direct Alkylation
-
Reagents: Nipecotic acid ethyl ester, 1-Bromopropane,
, Acetonitrile. -
Risk: Higher risk of dialkylation (quaternization) if stoichiometry is not strictly controlled.
Comparative Workflow Diagram
Figure 2: Synthetic strategies for generating the target HCl salt. Route A is recommended for purity.
Experimental Protocol: Reductive Amination (Representative)
Note: This protocol is adapted for the synthesis of N-alkyl nipecotic acid derivatives.
Step 1: N-Alkylation
-
Dissolve Ethyl nipecotate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Propanal (1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 minutes at room temperature to allow imine formation.
-
Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Quench: Add saturated
solution. Extract with DCM (3x). -
Purification: Dry organic layer over
, filter, and concentrate. (Optional: Column chromatography if purity <95%).
Step 2: Hydrolysis & Salt Formation
-
Dissolve the N-propyl ester intermediate in 6M HCl (10 vol).
-
Reflux for 4–6 hours. Monitor by LC-MS for disappearance of the ester.
-
Isolation: Concentrate the aqueous solution in vacuo to dryness.
-
Crystallization: Triturate the residue with Acetone or Ether to induce crystallization of the hydrochloride salt.
-
Yield: Typical yields range from 70–85%.
Handling, Stability & Safety
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to deliquescence, making accurate weighing difficult.
-
Safety:
-
GHS Signal: Warning (Irritant).
-
H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE: Wear nitrile gloves, safety glasses, and use a fume hood to avoid inhalation of dust.
-
-
Stability: Stable in aqueous solution at acidic pH. Avoid strong bases which will liberate the free amine (oily liquid) and potentially lead to oxidation over time.
References
-
PubChem Compound Summary. (n.d.). 1-Propylpiperidine-3-carboxylic acid hydrochloride.[1][2][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]
- Kragler, A., et al. (2008). "Synthesis and biological evaluation of nipecotic acid derivatives." Journal of Medicinal Chemistry. (Contextual reference for N-substituted nipecotic acid synthesis).
- Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356.
Sources
- 1. 1368088-91-8|4-(2-Methylpropyl)piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. (S)-4-Methyl-2-((methylamino)methyl)pentanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 3. 856213-49-5|1-(2-Hydroxyethyl)piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1795498-10-0|1-Propylpiperidine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. Piperidine-3,5-dicarboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
